molecular formula C13H12ClN3 B8453928 2-Chloro-4-(1,2,3,4-tetrahydroquinolin-1-yl)pyrimidine

2-Chloro-4-(1,2,3,4-tetrahydroquinolin-1-yl)pyrimidine

Cat. No. B8453928
M. Wt: 245.71 g/mol
InChI Key: UAKDLLQLWJDRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06716831B1

Procedure details

Using an analogous method to that described in Method 3, but starting from 2,4-dichloropyrimidine and 1,2,3,4-tetrahydroquinoline, the product was obtained. MS (MH+): 246, 248.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[NH:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11][CH2:10]1>>[Cl:1][C:2]1[N:7]=[C:6]([N:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][CH2:11][CH2:10]2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was obtained

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC(=N1)N1CCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.